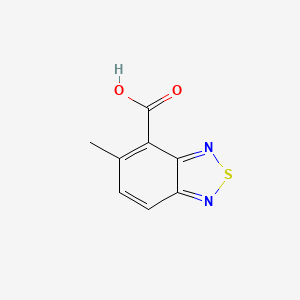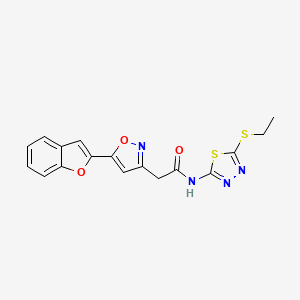
N-(4-oxociclohexa-2,5-dien-1-ilideno)naftaleno-2-sulfonamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-oxocyclohexa-2,5-dien-1-ylidene)naphthalene-2-sulfonamide is a complex organic compound that features a unique structure combining a naphthalene ring with a sulfonamide group and a quinone imine moiety
Aplicaciones Científicas De Investigación
N-(4-oxocyclohexa-2,5-dien-1-ylidene)naphthalene-2-sulfonamide has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
Mode of Action
It’s known that the compound can react with potassium thiocyanate or thiourea to synthesize 1,3-benzoxathiol-2-one derivatives .
Biochemical Pathways
The compound is involved in the synthesis of 1,3-Benzoxathiol-2-one derivatives . These derivatives are synthesized by reactions of N-(4-oxocyclohexa-2,5-dien-1-ylidene)ureas with potassium thiocyanate or thiourea . The highest yields were obtained in the reactions with thiourea in ethanol in the presence of hydrochloric acid .
Result of Action
It’s known that the compound can be used to synthesize 1,3-benzoxathiol-2-one derivatives , which have been found to possess antioxidant, antiviral, antibacterial, and antifungal properties .
Action Environment
It’s known that the reactions involving this compound yield the highest results when performed with thiourea in ethanol in the presence of hydrochloric acid .
Análisis Bioquímico
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of N-(4-oxocyclohexa-2,5-dien-1-ylidene)naphthalene-2-sulfonamide is complex and involves multiple binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(4-oxocyclohexa-2,5-dien-1-ylidene)naphthalene-2-sulfonamide change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of N-(4-oxocyclohexa-2,5-dien-1-ylidene)naphthalene-2-sulfonamide vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
N-(4-oxocyclohexa-2,5-dien-1-ylidene)naphthalene-2-sulfonamide is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
It may interact with transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-oxocyclohexa-2,5-dien-1-ylidene)naphthalene-2-sulfonamide typically involves the reaction of naphthalene-2-sulfonamide with a quinone imine precursor. One common method includes the use of potassium thiocyanate or thiourea in ethanol in the presence of hydrochloric acid . The reaction conditions are optimized to achieve high yields, with the highest yields obtained using thiourea in ethanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring safety and environmental compliance, would apply.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-oxocyclohexa-2,5-dien-1-ylidene)naphthalene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the quinone imine moiety.
Substitution: Halogenation and other substitution reactions can introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include potassium thiocyanate, thiourea, and various halogenating agents. Reaction conditions often involve the use of solvents like ethanol and acetic acid, with temperature and pH control to optimize yields .
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, such as halogenated or thiocyanate-substituted products .
Comparación Con Compuestos Similares
Similar Compounds
N-(4-oxocyclohexa-2,5-dien-1-ylidene)ureas: These compounds share a similar quinone imine structure but differ in the substituents attached to the nitrogen atom.
N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenecarboximidamides: These compounds have a similar core structure but with different functional groups attached to the aromatic ring.
Uniqueness
N-(4-oxocyclohexa-2,5-dien-1-ylidene)naphthalene-2-sulfonamide is unique due to the combination of a naphthalene ring with a sulfonamide group and a quinone imine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Propiedades
IUPAC Name |
N-(4-oxocyclohexa-2,5-dien-1-ylidene)naphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO3S/c18-15-8-6-14(7-9-15)17-21(19,20)16-10-5-12-3-1-2-4-13(12)11-16/h1-11H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJQZYLIBGFSHMS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)N=C3C=CC(=O)C=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2-Cyanophenyl)carbamoyl]ethyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2378279.png)

![3-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2378282.png)



![5-amino-N-(4-chlorobenzyl)-1-{[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2378288.png)


![4-[1-(Furan-2-carbonyl)piperidin-4-yl]morpholine-3,5-dione](/img/structure/B2378292.png)
![8-(4-benzylpiperidin-1-yl)-3-methyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2378293.png)
![Ethyl 5-(2-methoxyacetamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2378294.png)
![3-[5-(Benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-cyclopropylpyridazine](/img/structure/B2378296.png)
